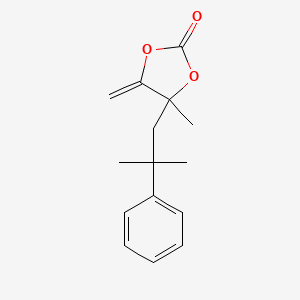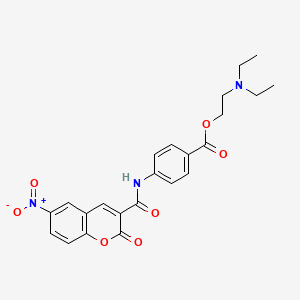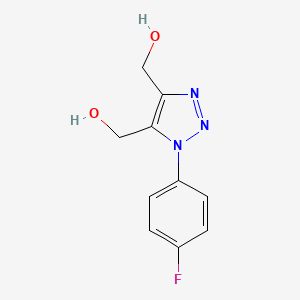
1,3-Dioxolan-2-one, 4-methyl-5-methylene-4-(2-methyl-2-phenylpropyl)-
Descripción general
Descripción
1,3-Dioxolan-2-one, 4-methyl-5-methylene-4-(2-methyl-2-phenylpropyl)- is a cyclic ketene hemiacetal ester (CKHE) monomer. This compound is known for its unique structure, which includes a five-membered ring with both ketene and hemiacetal functionalities. It has gained attention in the field of polymer chemistry due to its potential for creating degradable and chemically recyclable polymers .
Mecanismo De Acción
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-2-one, 4-methyl-5-methylene-4-(2-methyl-2-phenylpropyl)- typically involves the reaction of appropriate ketene precursors with hemiacetal intermediates. The reaction conditions often include mild temperatures and the presence of catalysts to facilitate the formation of the cyclic structure .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale chemical synthesis processes. These processes often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The scalability of the synthesis is crucial for its application in polymer production .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolan-2-one, 4-methyl-5-methylene-4-(2-methyl-2-phenylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
1,3-Dioxolan-2-one, 4-methyl-5-methylene-4-(2-methyl-2-phenylpropyl)- has several scientific research applications:
Polymer Chemistry: It is used to synthesize degradable and chemically recyclable polymers, which have applications in drug delivery, packaging, and agriculture.
Material Science: The compound’s unique structure allows for the design of materials with specific properties, such as biodegradability and recyclability.
Biomedical Research: Its potential for creating biocompatible polymers makes it useful in biomedical applications, including tissue engineering and medical devices.
Comparación Con Compuestos Similares
Similar Compounds
2-methylene-1,3-dioxepane: Another cyclic ketene acetal used in polymer synthesis.
5,6-benzo-2-methylene-1,3-dioxepane: Known for its ability to produce benzylic ring-opened radicals.
2-methylene-4-phenyl-1,3-dioxolane: Similar in structure and used for creating degradable polymers.
Uniqueness
1,3-Dioxolan-2-one, 4-methyl-5-methylene-4-(2-methyl-2-phenylpropyl)- is unique due to its specific substituents, which provide distinct properties such as enhanced stability and specific reactivity patterns. Its ability to form high molecular weight polymers with desirable properties makes it a valuable compound in various applications .
Propiedades
IUPAC Name |
4-methyl-5-methylidene-4-(2-methyl-2-phenylpropyl)-1,3-dioxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-11-15(4,18-13(16)17-11)10-14(2,3)12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBPTHRDEOGBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)OC(=O)O1)CC(C)(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4318916.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4318927.png)
![1-{1-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B4318937.png)
![4-chloro-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4318939.png)


![1-[4-(2-fluorophenyl)piperazin-1-yl]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol](/img/structure/B4318947.png)
![2-(diethylamino)ethyl 4-{[(6,8-dichloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B4318952.png)
![6-(4-chlorophenyl)-3-(3-nitrophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4318957.png)
![3-amino-5-chloro-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4318968.png)
![5-butyl-4-(furan-2-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B4318987.png)
![4,5-dibutyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B4318994.png)
![[1-(3-methylphenyl)-1{H}-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B4319000.png)

